molecular formula C13H16O2 B13209022 1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one

1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one

Cat. No.: B13209022
M. Wt: 204.26 g/mol
InChI Key: GGTJLJUUGLZPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one typically involves the reaction of 2,3-dihydro-1-benzofuran with 2,2-dimethylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1-benzofuran-2-YL)methylpiperazine: Shares the benzofuran ring but has a different substituent.

    5-Substituted 1-(2,3-dihydro-1-benzofuran-2-YL)methylpiperazines: Variants with different substituents on the benzofuran ring.

Uniqueness

1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one is unique due to its specific structural features and the presence of the dimethylpropan-1-one moiety. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H16O2/c1-13(2,3)12(14)11-8-9-6-4-5-7-10(9)15-11/h4-7,11H,8H2,1-3H3

InChI Key

GGTJLJUUGLZPLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.